N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxyethyl group, and a fluorobenzenesulfonamide group
Scientific Research Applications
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the formation of the 2,3-dihydrobenzofuran ring system, which can be achieved through cyclization reactions involving appropriate precursors . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the fluorobenzenesulfonamide group can be added through sulfonylation reactions using fluorobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom in the fluorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine .
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzofuran moiety is known for its ability to interact with a wide range of biological targets, while the sulfonamide group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and sulfonamide-containing molecules. Examples are:
2,3-dihydrobenzofuran-5-yl derivatives: These compounds share the benzofuran core and may have different substituents that alter their properties.
Fluorobenzenesulfonamides: These compounds contain the fluorobenzenesulfonamide group and may have different aromatic or aliphatic substituents.
Uniqueness
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzofuran and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJRMKKRVKXDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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